N-ethyl-4-methyl-2-nitroaniline
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Overview
Description
N-ethyl-4-methyl-2-nitroaniline: is an organic compound with the molecular formula C9H12N2O2 It is a derivative of aniline, where the amino group is substituted with an ethyl group, a methyl group, and a nitro group
Mechanism of Action
Target of Action
N-ethyl-4-methyl-2-nitroaniline is primarily used as a stabilizer for nitrocellulose . Nitrocellulose is a highly flammable polymer formed by nitrating cellulose via exposure to nitric acid or another powerful nitrating agent . It has been widely employed in various military and civilian applications, particularly in the field of propellants and explosives .
Mode of Action
The compound interacts with nitrocellulose, increasing its thermal stability . The Arrhenius equation and model-fitting were used to calculate the thermal decomposition kinetic parameters of nitrocellulose and a composite of nitrocellulose and this compound . Results showed that the thermal decomposition activation energy of the composite was significantly increased compared with that of pure nitrocellulose . This indicates that the thermal stability of nitrocellulose was increased with the addition of this compound .
Biochemical Pathways
It is known that the compound influences the thermal decomposition of nitrocellulose, a process that involves a complex series of reactions . The addition of this compound appears to slow down these reactions, thereby increasing the thermal stability of nitrocellulose .
Result of Action
The primary result of this compound’s action is the increased thermal stability of nitrocellulose . This has significant implications for the safety and longevity of nitrocellulose-based products, particularly in the field of propellants and explosives .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature plays a crucial role in the compound’s ability to stabilize nitrocellulose . The compound’s efficacy in increasing the thermal stability of nitrocellulose was demonstrated under isothermal conditions .
Biochemical Analysis
Biochemical Properties
They can interact with enzymes and proteins, often through the nitro group, which can form hydrogen bonds and other types of interactions
Cellular Effects
The cellular effects of N-ethyl-4-methyl-2-nitroaniline are currently unknown. Nitroanilines can influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through interactions with biomolecules, potentially including binding interactions, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of N-ethyl-4-methylaniline: The synthesis of N-ethyl-4-methyl-2-nitroaniline typically involves the nitration of N-ethyl-4-methylaniline.
Acylation and Reduction: Another method involves the acylation of 4-methyl-2-nitroaniline followed by reduction to introduce the ethyl group.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder with hydrochloric acid.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N-ethyl-4-methyl-2-aminoaniline.
Substitution: Formation of meta-substituted derivatives.
Scientific Research Applications
Chemistry: N-ethyl-4-methyl-2-nitroaniline is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the manufacture of polymers and as a stabilizer in certain industrial processes .
Comparison with Similar Compounds
N-methyl-4-nitroaniline: Similar in structure but with a methyl group instead of an ethyl group.
4-methyl-2-nitroaniline: Lacks the ethyl group, making it less lipophilic.
N-ethyl-2-nitroaniline: Similar but with the nitro group at a different position.
Uniqueness: N-ethyl-4-methyl-2-nitroaniline is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. The presence of both ethyl and methyl groups enhances its lipophilicity, making it more effective in penetrating biological membranes compared to its analogs .
Properties
IUPAC Name |
N-ethyl-4-methyl-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-10-8-5-4-7(2)6-9(8)11(12)13/h4-6,10H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYSKLNFSYDFNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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